2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Medicinal Chemistry Stereoselective Synthesis Chiral Building Block

This halogenated pyrazole scaffold uniquely combines a chiral α-propanoic acid side chain—enabling enantiomerically enriched library construction—with a reactive 4-iodo group that outperforms bromo/chloro analogs in Suzuki-Miyaura and Sonogashira cross-coupling under mild conditions. The specific 5-methyl substitution, with no 3-methyl group, delivers a distinct SAR profile versus 3,5-dimethyl variants. Unlike generic pyrazole-acetic acids or linear regioisomers, this compound preserves stereochemical integrity while permitting precise installation of fluorophores, biotin tags, or pharmacophores. Ideal for activity-based probe synthesis, fluorescent ligand development, and stereoselective drug candidate optimization. Available at 95–98% purity from multiple global suppliers.

Molecular Formula C7H9IN2O2
Molecular Weight 280.065
CAS No. 1354705-38-6
Cat. No. B2454602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
CAS1354705-38-6
Molecular FormulaC7H9IN2O2
Molecular Weight280.065
Structural Identifiers
SMILESCC1=C(C=NN1C(C)C(=O)O)I
InChIInChI=1S/C7H9IN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
InChIKeyFTMKFOFPKCJESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid CAS 1354705-38-6: Core Specifications for Research and Industrial Procurement


2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1354705-38-6) is a halogenated pyrazole building block with a molecular formula of C₇H₉IN₂O₂ and a molecular weight of 280.06 g/mol . It features a 4-iodo-5-methylpyrazole core attached to a propanoic acid side chain, creating a chiral center at the alpha-carbon. This compound is primarily utilized as a versatile scaffold in medicinal chemistry and organic synthesis, with commercial availability at purities of 95–98% .

Why Generic Substitution Fails for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid: Structural and Reactivity Distinctions from Closest Analogs


Substituting 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid with a generic pyrazole acid is not feasible due to the synergistic effects of its substitution pattern. The 4-iodo group provides a unique handle for transition metal-catalyzed cross-coupling reactions , while the alpha-propanoic acid side chain introduces a chiral center absent in acetic acid analogs (e.g., CAS 6645-75-6) or linear propanoic acid regioisomers (e.g., CAS 6715-93-1) . The specific 5-methyl substitution further influences both electronic properties and steric environment, differentiating it from 3,5-dimethyl variants . These combined features dictate its specific utility in stereoselective synthesis and modular library construction, which cannot be replicated by a single generic alternative.

Quantitative Differentiation Evidence for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid Versus Key Analogs


Chiral Propanoic Acid Side Chain Enables Stereoselective Synthesis vs. Achiral Analogs

The alpha-propanoic acid moiety of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid introduces a stereogenic center, conferring chirality that is absent in the acetic acid analog (CAS 6645-75-6) . This structural feature enables the compound to serve as a chiral building block for enantioselective syntheses, providing a direct entry to optically active derivatives without requiring additional chiral resolution steps.

Medicinal Chemistry Stereoselective Synthesis Chiral Building Block

4-Iodo Substituent Provides Specific Cross-Coupling Reactivity vs. Non-Iodinated or Brominated Pyrazoles

The 4-iodo group on the pyrazole ring of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a privileged handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). While quantitative kinetic data specific to this compound is not publicly available, class-level inference from analogous 4-iodopyrazoles demonstrates that iodoarenes undergo oxidative addition to Pd(0) approximately 100–1000 times faster than the corresponding bromoarenes and are far more reactive than chloroarenes [1]. This reactivity advantage allows for milder reaction conditions and higher yields in cross-coupling steps, which is critical for complex molecule synthesis. In contrast, the non-iodinated analog (e.g., 5-methyl-1H-pyrazole-1-propanoic acid) lacks this versatile handle entirely, limiting its downstream diversification.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Sonogashira

Specific 5-Methyl Substitution Pattern Influences Steric and Electronic Properties vs. 3,5-Dimethyl Analog

The target compound possesses a single methyl group at the 5-position of the pyrazole ring. This substitution pattern provides a distinct steric and electronic environment compared to the 3,5-dimethyl analog (CAS 1354705-06-8) . The absence of a 3-methyl group reduces steric hindrance around the N1-position, which can influence alkylation efficiency and the conformation of the resulting products. This difference is critical for SAR studies where minor alterations in steric bulk can dramatically impact biological target binding.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyrazole Derivatives

Regioisomeric Propanoic Acid Attachment Dictates Scaffold Topology vs. Linear Regioisomer

The target compound is an alpha-substituted propanoic acid, placing the carboxyl group on the same carbon that is attached to the pyrazole nitrogen. Its regioisomer, 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 6715-93-1), features a linear propanoic acid chain . This topological difference results in distinct molecular shapes and distances between the pyrazole core and the carboxylic acid handle, which can be critical when the building block is used to mimic natural substrates or to fit into defined binding pockets.

Organic Synthesis Regioisomer Building Block

Optimal Research and Industrial Application Scenarios for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid


Medicinal Chemistry: Stereoselective Synthesis of Chiral Drug Candidates

Leverage the chiral alpha-propanoic acid moiety to construct enantiomerically enriched libraries of pyrazole-based drug candidates. This scenario is directly supported by the compound's stereogenic center, as documented in Section 3 .

Organic Synthesis: Modular Building Block for Cross-Coupling Diversification

Utilize the 4-iodo group as a robust handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions to generate diverse analogs. The high reactivity of the iodoarene (Section 3) enables efficient diversification under mild conditions, a key advantage over bromo- or chloro-analogs .

Chemical Biology: Probe Synthesis for Target Identification

Employ the compound as a core scaffold for synthesizing activity-based probes or fluorescent ligands. The combination of a chiral center and a cross-coupling handle (Section 3) allows for precise installation of reporter tags (e.g., biotin, fluorophores) while maintaining stereochemical integrity .

Pharmaceutical Development: Lead Optimization and SAR Exploration

Use the specific 5-methyl substitution pattern to fine-tune steric and electronic properties of lead compounds. As shown in Section 3, the absence of a 3-methyl group offers a distinct SAR profile compared to 3,5-dimethyl analogs, making this compound a valuable tool for optimizing binding affinity and selectivity .

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